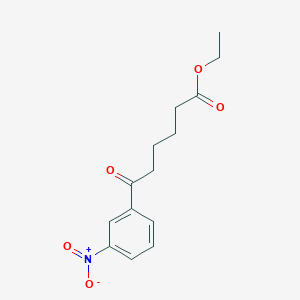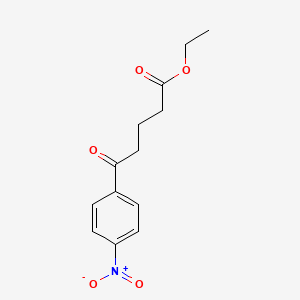
3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone, also known as 3-Methylbenzophenone-2-dioxolane, is an organic compound commonly used in scientific research. It is a crystalline solid with a melting point of 80 °C and a boiling point of 217 °C. It is a colorless, odorless, and non-toxic compound. This compound has a variety of applications in scientific research, including as a catalyst, a reagent, and a chromatographic stationary phase.
Applications De Recherche Scientifique
X-ray Diffraction and Quantum-Chemical Study
A study conducted by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. This research demonstrated that the reactivity of the nitro groups was not linked to the electronic structure of the molecule but rather to the properties of the corresponding ipso-σ complexes. This insight is significant for understanding the molecular dynamics and reactivity of related compounds (Korlyukov et al., 2003).
Synthesis of Dihydrobenzo and Dioxolane Derivatives
Gabriele et al. (2006) explored the synthesis of 2,3-dihydrobenzo and 3,4-dihydro-2H-benzo dioxolane derivatives through a tandem oxidative aminocarbonylation-cyclization process. The research demonstrated significant stereoselectivity, with X-ray diffraction used to establish the configuration of major stereoisomers. This synthesis route provides a novel approach to create compounds with potential applications in medicinal chemistry and materials science (Gabriele et al., 2006).
Reaction with Hydroxylamine
Paradkar et al. (1993) conducted a study on the reaction of β-keto ethyleneacetals, including compounds similar to 3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone, with hydroxylamine. This study contradicted previous reports by demonstrating that β-keto ethyleneacetals produce a mixture of isoxazoles, providing insights into their potential use in synthetic organic chemistry (Paradkar et al., 1993).
Polymerization and Material Properties
Okamoto et al. (2007) investigated the polymerization mechanism and properties of perfluoro-2-methylene-1,3-dioxolane. Their research revealed that the polymer obtained was a vinyl addition product with notable thermal stability and resistance to strong acids and bases. This study contributes to the development of new materials with unique properties for industrial applications (Okamoto et al., 2007).
Biotransformation in Resin Synthesis
Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida to prepare intermediates for the synthesis of specialty chemicals like 3-hydroxyphenylacetylene. This innovative method highlights the potential of biotransformation in the synthesis of complex organic compounds, which can be applied in various fields including pharmaceuticals and materials science (Williams et al., 1990).
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-4-2-5-13(10-12)16(18)14-6-3-7-15(11-14)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBSWDDNLMRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645044 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-83-1 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














